molecular formula C7H8IN5O B603299 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1807982-53-1

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No.: B603299
CAS No.: 1807982-53-1
M. Wt: 305.08g/mol
InChI Key: QPXKCOQPERBTBY-UHFFFAOYSA-N
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Description

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of an iodine-substituted pyrazole ring and a methoxymethyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common method starts with the preparation of the 4-iodo-1H-pyrazole precursor, which can be synthesized via iodination of pyrazole. This intermediate is then reacted with a suitable triazole derivative under conditions that promote the formation of the desired triazole-pyrazole linkage. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the iodine or other functional groups.

    Coupling Reactions: The iodine substituent makes the compound a candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 5-(4-azido-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the iodine substituent can enhance binding affinity to biological targets. Researchers explore its use in developing new drugs, particularly those targeting enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity through halogen bonding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole
  • 5-(4-chloro-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole
  • 5-(4-fluoro-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

Uniqueness

Compared to its halogenated analogs, 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole is unique due to the larger atomic radius and higher polarizability of the iodine atom. These properties can enhance the compound’s reactivity and binding interactions, making it a more potent candidate in applications requiring strong halogen bonding.

Properties

IUPAC Name

5-(4-iodopyrazol-1-yl)-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXKCOQPERBTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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